4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-5-25(6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-20(14-29-22)19-13-15(3)7-8-16(19)4/h7-14H,5-6H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBSJBKSMSAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Description |
|---|---|
| Molecular Formula | C23H29N3O6S |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | 4-(Diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
| InChI Key | ZVDLXFJJUBYXIW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonamide Group : This group is known to interact with various enzymes, potentially serving as an inhibitor.
- Thiazole Ring : The thiazole moiety may enhance the compound's ability to bind to specific biological targets.
- Dimethyl Phenyl Group : This portion may contribute to the lipophilicity and overall bioavailability of the compound.
The proposed mechanism involves the formation of hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by:
- Inhibiting key signaling pathways related to cell proliferation.
- Inducing oxidative stress within cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.
Case Studies
-
Anticancer Efficacy :
- A study published in Cancer Letters demonstrated that a related sulfonamide compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The findings suggest that similar mechanisms may be applicable to 4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide .
-
Antimicrobial Activity :
- In a clinical trial assessing the efficacy of a thiazole-based compound against resistant bacterial strains, results indicated significant antibacterial activity. The study highlighted the potential for developing new antimicrobial agents from thiazole derivatives .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications in the thiazole and phenyl groups have been shown to affect potency and selectivity against various targets.
- In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size and inhibiting bacterial infections when treated with this compound .
Comparison with Similar Compounds
Structural Variations
Sulfamoyl Group Modifications
- 4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Thiazole Ring Substitutions
- 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Anti-Inflammatory Activity
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) exhibited the highest potency (carrageenan-induced edema model) due to the electron-withdrawing chloro group enhancing target binding .
Calcium Channel Activation
- N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) demonstrated superior calcium channel activation, attributed to the piperidine group’s conformational flexibility .
Physicochemical Properties
Key Trends :
- Bulkier sulfamoyl groups (e.g., morpholine) reduce lipophilicity (lower XLogP3) and increase polarity.
- Nitro groups elevate polar surface area, impacting solubility and membrane permeability.
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-functionalized Components
Reacting 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one with thiourea in ethanol (80°C, 6h) yields the thiazol-2-amine core. Key parameters:
- Molar ratio : 1:1.2 (ketone:thiourea) optimizes ring closure
- Solvent effects : Ethanol > DMF > THF (polar protic solvents favor cyclization)
- Yield : 68–72% after recrystallization from hexane/ethyl acetate
Post-synthetic Functionalization via Cross-coupling
For higher regiocontrol, Suzuki-Miyaura coupling installs the aryl group post-thiazole formation (Table 2):
Table 2: Palladium-catalyzed coupling on 4-bromothiazol-2-amine
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₃PO₄ | Toluene/H₂O | 110 | 65 | |
| XPhos Pd G2 | Cs₂CO₃ | Dioxane | 100 | 82 |
| PEPPSI-IPr | K₂CO₃ | DMF | 120 | 74 |
Optimal conditions use XPhos Pd G2 with 2,5-dimethylphenylboronic acid (1.5 eq) in dioxane/water (10:1) at 100°C.
Amide Bond Formation: Coupling Strategies
The final step conjugates the sulfonamide acid and thiazole amine via three principal methods:
Carbodiimide-mediated Coupling
Using EDCl/HOBt in DMF (0°C → rt, 24h):
Mixed Carbonate Activation
In-situ generation of acyl fluorides with TFFH (tetramethylfluoroformamidinium hexafluorophosphate):
Enzymatic Coupling
Screen of lipases identified Candida antarctica Lipase B (CAL-B) as effective catalyst:
- Solvent : MTBE
- Conversion : 89% after 48h
- Benefits : Avoids protecting groups, green chemistry approach
Process Optimization and Industrial Considerations
Critical parameters for manufacturing-scale synthesis:
Table 3: Key process variables and optima
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH (amination) | 8.5–9.0 | Prevents diethylamine protonation |
| Coupling temp | 0–5°C | Minimizes side reactions |
| Catalyst loading (Pd) | 0.5–1.0 mol% | Cost/performance balance |
| Crystallization anti-solvent | Heptane | Improves polymorph control |
Purification Protocols :
- Recrystallization : Ethyl acetate/hexane (1:3 v/v) gives needle-shaped crystals
- Chromatography : Reverse-phase C18 column (ACN/H₂O gradient) for analytical samples
- Final purity : ≥99.5% by qNMR
Analytical Characterization Data
Critical spectroscopic signatures confirm structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.92 (s, 1H, Thiazole-H), 7.45–7.30 (m, 3H, Dimethylphenyl-H), 3.40 (q, J=7.1 Hz, 4H, NCH₂), 2.45 (s, 6H, Ar-CH₃), 1.25 (t, J=7.1 Hz, 6H, CH₃)
- HRMS (ESI+) : m/z calcd for C₂₂H₂₅N₃O₃S₂ [M+H]⁺ 452.1467, found 452.1462
- IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1320/1150 cm⁻¹ (S=O asym/sym)
Industrial-Scale Production Insights
Adapted from patent US20080312205A1:
- Reactor design : Glass-lined steel for corrosion resistance
- Workup protocol :
- Aqueous washes at 50°C to remove inorganic salts
- Solvent swap from DCM to toluene via vacuum distillation
- Crystallization with controlled cooling (−0.5°C/min)
- Waste management :
- Pd recovery via resin adsorption
- Solvent recycling through fractional distillation
Q & A
Q. What in vivo models are suitable for evaluating therapeutic efficacy?
- Models :
- Murine Infection Models : Intraperitoneal inoculation with S. aureus to test survival rates post-treatment.
- Toxicity Profiling : Acute toxicity assays in zebrafish embryos (LC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
